1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate
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Overview
Description
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate is a complex organic compound that features a unique combination of azetidine and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, which is known for its strain-driven reactivity The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditionsFinally, the pyrrolidinone moiety is incorporated through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate involves its interaction with molecular targets through various pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The compound’s unique structure enables it to engage in specific interactions with proteins or nucleic acids, leading to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Azetidinyl)benzonitrile: Known for its fluorescence properties and used in photochemical studies.
2-(1-Azetidinyl)ethanol ethanedioate: Utilized in organic synthesis and as a precursor for other compounds.
Uniqueness
1-(4-(1-Azetidinyl)-2-butynyl)-5-methyl-2-pyrrolidinone ethanedioate is unique due to its combination of azetidine and pyrrolidinone moieties, which confer distinct reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
112483-22-4 |
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Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C12H18N2O.C2H2O4/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13;3-1(4)2(5)6/h11H,4-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MFSZWUDKCKSQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)N1CC#CCN2CCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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